molecular formula C9H10N4OS B5299737 2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one CAS No. 119686-02-1

2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B5299737
CAS No.: 119686-02-1
M. Wt: 222.27 g/mol
InChI Key: LMBAQBMNOQODDY-UHFFFAOYSA-N
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Description

2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one or its 2-methylthio derivative with hydrazonoyl halides in the presence of triethylamine . This reaction yields the desired triazolopyrimidine derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or ethyl acetate.

Chemical Reactions Analysis

2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .

Scientific Research Applications

This compound has found applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an antioxidant, antimicrobial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it has been explored for its potential use in the synthesis of other heterocyclic compounds, which can serve as intermediates in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one can be compared with other similar compounds such as 2-methylthio-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines and 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones . These compounds share similar structural features and biological activities but differ in their specific substituents and ring systems. The uniqueness of this compound lies in its specific combination of a cyclopenta ring fused with a triazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

11-methylsulfanyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-15-9-11-8-10-6-4-2-3-5(6)7(14)13(8)12-9/h2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAQBMNOQODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC3=C(CCC3)C(=O)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125288
Record name 1,5,6,7-Tetrahydro-2-(methylthio)-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119686-02-1
Record name 1,5,6,7-Tetrahydro-2-(methylthio)-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119686-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-2-(methylthio)-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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